molecular formula C9H12IN B8522421 Benzeneethanamine, 4-iodo-alpha-methyl-, (alphaR)- CAS No. 76471-50-6

Benzeneethanamine, 4-iodo-alpha-methyl-, (alphaR)-

Cat. No.: B8522421
CAS No.: 76471-50-6
M. Wt: 261.10 g/mol
InChI Key: VZPKOWYCGWOYRF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneethanamine, 4-iodo-alpha-methyl-, (alphaR)- is a useful research compound. Its molecular formula is C9H12IN and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneethanamine, 4-iodo-alpha-methyl-, (alphaR)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, 4-iodo-alpha-methyl-, (alphaR)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76471-50-6

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

(2R)-1-(4-iodophenyl)propan-2-amine

InChI

InChI=1S/C9H12IN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1

InChI Key

VZPKOWYCGWOYRF-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)I)N

Canonical SMILES

CC(CC1=CC=C(C=C1)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.00 g (29.69 mmol) N-[2-(4-iodo-phenyl)-1-methyl-ethyl]-acetamide (I52.1) are added to 150 mL HCl (4N) and the reaction mixture is stirred at reflux over night. Then the mixture is diluted with soda lye and extracted with EtOAc. The organic layer is dried with Na2SO4 and the solvent is removed in vacuo.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-(4-Iodo-phenyl)-1-methyl-ethylamine

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